TAS3681 -

TAS3681

Catalog Number: EVT-1533908
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Synthesis Analysis

The synthesis of TAS3681 involves complex organic chemistry techniques typical for small molecule drug development. While specific synthetic routes are proprietary, the general approach includes:

  • Chemical Reactions: Utilizing various coupling reactions to construct the core structure of the compound.
  • Purification Techniques: Employing chromatography methods to isolate and purify the final product.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the molecular structure and purity of TAS3681.

The synthesis must ensure high yield and purity to be viable for clinical applications, emphasizing the importance of rigorous quality control throughout the process.

Molecular Structure Analysis

TAS3681 has a complex molecular structure characterized by its ability to interact with the androgen receptor. The molecular formula is C26H24N4O2C_{26}H_{24}N_{4}O_{2}, indicating a significant presence of carbon, nitrogen, and oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 424.49 g/mol.
  • Appearance: Solid powder form.
  • SMILES Notation: The specific SMILES representation is not provided in available literature.

The structural analysis reveals that TAS3681 effectively binds to the androgen receptor, inhibiting its transcriptional activity, which is crucial for its therapeutic effects against prostate cancer .

Chemical Reactions Analysis

TAS3681 engages in several critical chemical reactions within biological systems:

  • Inhibition of Androgen Receptor Activation: TAS3681 acts as a pure antagonist, blocking the activation of androgen receptors by dihydrotestosterone and other ligands.
  • Downregulation of Androgen Receptor Variants: It reduces levels of full-length androgen receptors and splice variants associated with drug resistance, particularly in enzalutamide-resistant prostate cancer cells .
  • Impact on Tumor Growth: In preclinical models, TAS3681 has demonstrated significant antitumor efficacy by inhibiting cell proliferation in androgen-dependent prostate cancer cell lines while showing minimal effects on androgen-independent lines.
Mechanism of Action

The mechanism of action for TAS3681 involves:

This dual action positions TAS3681 as a promising candidate for overcoming therapeutic resistance in prostate cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid powder
  • Color: Typically appears as a white or off-white powder (specific color may vary based on purity).

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data is often proprietary or varies based on formulation.
  • Stability: Stability under various pH conditions and temperatures needs to be characterized thoroughly during development.

Relevant Data

The pharmacokinetic profile indicates that TAS3681 can be administered orally, making it convenient for patient use. Ongoing studies are focused on determining its absorption, distribution, metabolism, and excretion characteristics .

Applications

TAS3681's primary application lies within oncology, specifically targeting:

  • Metastatic Castration-Resistant Prostate Cancer: As an alternative treatment option for patients who have developed resistance to standard therapies.
  • Research Applications: Its unique mechanism provides insights into androgen receptor biology and potential pathways for therapeutic intervention in hormone-driven cancers .
Introduction to Androgen Receptor Signaling in Castration-Resistant Prostate Cancer (CRPC)

Molecular Basis of Androgen Receptor (AR) Axis in Prostate Cancer Progression

The androgen receptor (AR), a ligand-dependent nuclear transcription factor, remains the central driver of prostate cancer (PCa) progression even in its castration-resistant phase. Structurally, the AR comprises three critical functional domains: the N-terminal domain (NTD) containing activation function-1 (AF-1), the DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD) [7]. In hormone-sensitive prostate cancer, androgen binding (e.g., testosterone or dihydrotestosterone (DHT)) induces AR conformational changes, nuclear translocation, dimerization, and binding to androgen response elements (AREs), thereby regulating genes essential for cell survival and proliferation (e.g., PSA/KLK3, TMPRSS2) [7] [8].

Despite androgen deprivation therapy (ADT) achieving castrate serum testosterone levels (<50 ng/dL), CRPC inevitably develops through mechanisms that reactivate AR signaling. This reactivation is facilitated by persistent intratumoral androgen synthesis, AR gene amplification leading to receptor overexpression, and adaptive molecular alterations that sustain AR transcriptional activity [2] [5] [8]. Consequently, the AR axis remains a critical therapeutic target in CRPC.

Mechanisms of Resistance to Second-Generation Androgen Receptor Signaling Inhibitors (ARSIs)

Second-generation AR signaling inhibitors (ARSIs), such as enzalutamide and abiraterone, initially improve survival in CRPC. However, resistance typically emerges within 1-2 years via diverse AR-dependent mechanisms [1] [3] [8].

Table 1: Major AR-Dependent Resistance Mechanisms to ARSIs

MechanismMolecular AlterationImpact on ARSI EfficacyPrevalence in CRPC
AR Point MutationsF877L, T878A, H875YConverts antagonists to agonistsUp to 20% of mCRPC
AR Splice VariantsAR-V7, ARv567esConstitutive ligand-independent activity40-60% post-ARSI treatment
AR OverexpressionAR gene amplificationHyper-sensitivity to low androgens30-50%
Altered CoregulatorsSPOP mutationsStabilizes AR protein5-10%

AR Mutations (e.g., F877L, T878A, H875Y)

Point mutations within the AR LBD represent a major resistance pathway by altering receptor ligand specificity. Key mutations include:

  • F877L: This mutation converts enzalutamide and apalutamide from antagonists to partial agonists, paradoxically activating AR signaling [5] [8].
  • T878A: Confers agonist properties to first-generation antiandrogens (e.g., flutamide, nilutamide) and is often co-expressed with F877L (F877L/T878A) in enzalutamide-resistant tumors, amplifying agonistic effects [1] [3].
  • H875Y: Promotes promiscuous activation by non-canonical ligands (e.g., glucocorticoids) and confers resistance to darolutamide [1] [5].
  • V716M: Reduces darolutamide binding affinity, enabling resistance [1] [3].

Table 2: Clinically Relevant AR Mutations and Impact on ARSIs

MutationEffect on AR FunctionResistance to ARSIs
F877LConformational change enabling agonist bindingEnzalutamide, Apalutamide
T878AExpanded ligand binding pocketFlutamide, Nilutamide
H875YAltered ligand specificityDarolutamide, Bicalutamide
V716MReduced antagonist bindingDarolutamide
F877L/T878AEnhanced agonist conversionEnzalutamide
H875Y/T878ASevere ligand promiscuityMultiple ARSIs

Constitutively Active AR Splice Variants (e.g., AR-V7)

AR splice variants (AR-Vs) lack the C-terminal LBD due to aberrant mRNA splicing, rendering them constitutively active and ligand-independent. The most clinically significant variants include:

  • AR-V7 (AR3): Contains a cryptic exon 3 (CE3) and a unique C-terminal sequence. It localizes constitutively to the nucleus, driving transcription of AR target genes (e.g., UBE2C) independent of androgens or ARSIs [1] [8] [10]. AR-V7 expression increases significantly following enzalutamide or abiraterone treatment and correlates with poor prognosis and therapeutic resistance [3] [8] [10].
  • ARv567es: Lacks exons 5–7 (encoding part of the LBD) but retains nuclear localization signals, enabling persistent transcriptional activity under castrate conditions [8].

Mechanistically, AR-Vs can form heterodimers with full-length AR (AR-FL), further stabilizing AR signaling complexes and amplifying resistance [10]. Their presence correlates with rapid disease progression and shorter survival in CRPC.

Table 3: Characteristics of Key AR Splice Variants in CRPC

VariantExon StructureFunctional Domains RetainedResistance to ARSIsDetection in CRPC
AR-V7Exons 1-3 + CE3NTD, DBD, Cryptic C-terminusEnzalutamide, Abiraterone40-60% of ARSI-resistant cases
ARv567esExons 1-4 + Exon 8NTD, DBD, Partial HingeADT, Abiraterone10-20%

AR Overexpression and Transcriptional Reactivation

AR gene amplification and subsequent protein overexpression occur in 30–50% of CRPC cases. This allows tumor cells to achieve maximal AR signaling output even in low-androgen environments [1] [5] [8]. Key mechanisms include:

  • Transcriptional Hyperactivity: Overexpressed AR saturates available ARSIs, enabling residual transcriptional activity.
  • Stabilization by SPOP Mutations: Mutations in the E3 ubiquitin ligase adaptor Speckle-type POZ protein (SPOP), found in 5-10% of CRPC cases, impair AR ubiquitination and degradation, leading to AR protein accumulation [10].
  • Bypass Coregulator Recruitment: Altered expression of coactivators (e.g., SRC family) or corepressors (e.g., NCOR1/2) further enhances AR signaling despite ARSI presence [5] [8].

In AR-overexpressing models (e.g., VCaP cells), conventional ARSIs like enzalutamide often fail to suppress proliferation, highlighting the need for agents that actively downregulate AR protein levels [1] [3].

Properties

Product Name

TAS3681

Molecular Formula

C26H24N4O2

SMILES

Unknown

Synonyms

TAS3681; TAS-3681; TAS 3681.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.